Tautomeric Identity Confirmed by IR Spectroscopy: Dithione (=S) Predominance vs. Dithiol (–SH) Analogs
Quinoxaline-2,3-dithione exists predominantly as the dithione (=S) tautomer, not the dithiol (–SH) form. IR spectroscopy confirms this assignment: the compound exhibits a ν(NH) band at 3125–3150 cm⁻¹ and an NH-vibration band at 730–750 cm⁻¹, which are absent in quinoxaline, 2,3-dimethylquinoxaline, and 2,3-dichloroquinoxaline [1]. Critically, no ν(SH) band is observed in the 2500–2600 cm⁻¹ region, in direct contrast to 2,3-dimercaptoquinoxaline and analogous aryl dithiol ligands [1].
| Evidence Dimension | IR spectroscopic confirmation of predominant tautomeric form |
|---|---|
| Target Compound Data | ν(NH) at 3125–3150 cm⁻¹; NH-vibration at 730–750 cm⁻¹; absence of ν(SH) at 2500–2600 cm⁻¹ |
| Comparator Or Baseline | Quinoxaline, 2,3-dimethylquinoxaline, 2,3-dichloroquinoxaline (no ν(NH) or NH-vibration bands); 2,3-dimercaptoquinoxaline (exhibits ν(SH)) |
| Quantified Difference | Presence vs. absence of diagnostic NH bands; absence vs. presence of SH stretch |
| Conditions | Solid-state IR spectroscopy (KBr or Nujol mull) |
Why This Matters
The dithione form is electronically distinct from the dithiol form, conferring unique resonance stabilization and metal-binding selectivity that cannot be replicated by dithiol-predominant analogs.
- [1] Pellacani, G. C.; Preti, C.; Tosi, G. A spectrochemical study of quinoxaline-2,3-dithiol C₈H₆N₂S₂ and its monobasic salts. Spectrochimica Acta Part A: Molecular Spectroscopy, 1976, 32, 1015–1021. View Source
